molecular formula C₁₇H₂₂N₂O₈ B1140299 S-(-)-Aminoglutethimide D-Tartrate Salt CAS No. 57288-04-7

S-(-)-Aminoglutethimide D-Tartrate Salt

Cat. No.: B1140299
CAS No.: 57288-04-7
M. Wt: 382.37
InChI Key:
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Description

S-(-)-Aminoglutethimide D-Tartrate Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₂N₂O₈ and its molecular weight is 382.37. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Steroidogenesis

S-(-)-Aminoglutethimide D-Tartrate Salt has been studied for its ability to bind to corpus luteum mitochondrial cytochrome P-450 and inhibit cholesterol side chain cleavage. The binding affinity and inhibition potency were found to be greater for the d-isomer than the l-isomer, indicating a stereoselective action of the enzyme's active center for the enantiomers of aminoglutethimide (Uzgiris, Whipple, & Salhanick, 1977).

Chromatographic Separation

Research has focused on the chromatographic separation of aminoglutethimide enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) as a chiral stationary phase. This separation is significant for obtaining high-purity R-(+)-aminoglutethimide, considering the S-(-)-enantiomer's lower activity and potential side effects. Optimal conditions for this separation were established, providing essential information for the batch and continuous production of aminoglutethimide enantiomers (林小建 et al., 2014).

Neuroprotection

Aminoglutethimide has been shown to protect central nervous system (CNS) neurons from excitotoxic and ischemic injuries. This neuroprotection is achieved irrespective of its actions on neurosteroid synthesis and is associated with the suppression of glutamate release during ischemic insult (Shirakawa et al., 2006).

Metabolic Studies

Aminoglutethimide has been used to study the relationship between oxidative phosphorylation and steroidogenesis in ovarian mitochondria. Inhibition of ovarian mitochondrial steroidogenesis by aminoglutethimide was accompanied by both a decrease in oxygen consumption and an increase in ATP synthesis (Dimino, Chavis, & Downing, 1980).

Adrenal Steroidogenesis

Aminoglutethimide has been studied for its impact on adrenal steroidogenesis and its potential therapeutic applications. It was found to inhibit adrenal biosynthesis, particularly of aldosterone, cortisol, and androgens, by interfering with the conversion of cholesterol to delta-5-pregnenolone (Hughes & Burley, 1970).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for S-(-)-Aminoglutethimide D-Tartrate Salt involves the conversion of aminoglutethimide to its tartrate salt form through a reaction with D-tartaric acid.", "Starting Materials": [ "Aminoglutethimide", "D-tartaric acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Aminoglutethimide is dissolved in methanol.", "D-tartaric acid is dissolved in methanol and added to the aminoglutethimide solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with methanol.", "The product is dissolved in diethyl ether and washed with hydrochloric acid.", "The diethyl ether layer is separated and washed with sodium hydroxide.", "The diethyl ether layer is dried and the solvent is removed to yield S-(-)-Aminoglutethimide D-Tartrate Salt." ] }

CAS No.

57288-04-7

Molecular Formula

C₁₇H₂₂N₂O₈

Molecular Weight

382.37

Synonyms

S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt;  l-Aminoglutethimide L-tartrate

Origin of Product

United States

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